![molecular formula C9H11BrO2 B173349 1-(5-Bromo-2-methoxyphenyl)ethanol CAS No. 16602-17-8](/img/structure/B173349.png)
1-(5-Bromo-2-methoxyphenyl)ethanol
Overview
Description
“1-(5-Bromo-2-methoxyphenyl)ethanone” is a compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 g/mol . It’s also known by other names such as “5-Bromo-2-methoxyacetophenone” and "ethanone, 1-(5-bromo-2-methoxyphenyl)-" .
Synthesis Analysis
The synthesis of similar compounds often involves acetylation protection on the phenolic hydroxyl using acetic anhydride, followed by bromination under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The IUPAC name is “1-(5-bromo-2-methoxyphenyl)ethanone” and it has an InChI code and a Canonical SMILES representation .Physical And Chemical Properties Analysis
The compound “1-(5-Bromo-2-methoxyphenyl)ethanone” has a molecular weight of 229.07 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It also has an Exact Mass of 227.97859 g/mol and a Monoisotopic Mass of 227.97859 g/mol .Scientific Research Applications
Synthesis of Lusutrombopag
(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol ((S)-1b) is the key precursor for the synthesis of Lusutrombopag . The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound .
Enzymatic Synthesis
Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of lusutrombopag, has been reported . A carbonyl reductase from Novosphingobium aromaticivorans (CBR) could completely convert 100 g/L of 1a to (S)-1b .
Biocatalysis
The compound has potential practical applications in biocatalysis . A carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .
Asymmetric Reduction
The compound is used in asymmetric reduction . NoCR showed high catalytic activity and stereoselectivity towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring .
Synthesis of Transition Metal Complexes
A new ligand 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1, 3-dione has been synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . Their transition metal complexes have been synthesized .
Antimicrobial Studies
The transition metal complexes showed moderate to excellent antimicrobial activity against all tested bacteria and fungi .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYFLFXINLLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501902 | |
Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxyphenyl)ethanol | |
CAS RN |
16602-17-8 | |
Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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